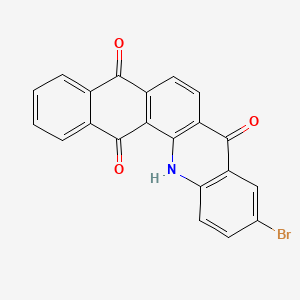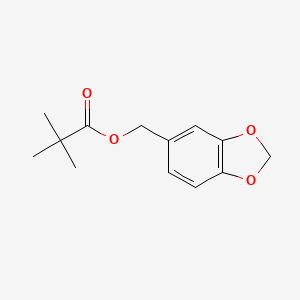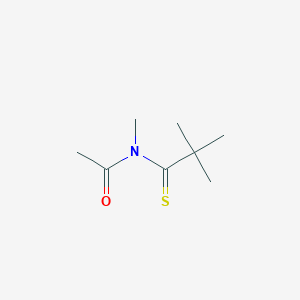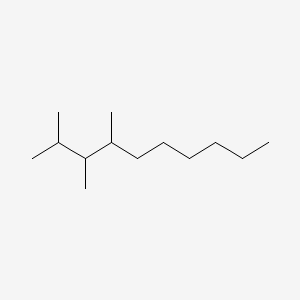
Phenylfluoranthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylfluoranthene is a polycyclic aromatic hydrocarbon (PAH) that consists of a fluoranthene core with a phenyl group attached. As a member of the PAH family, it is known for its complex structure and significant chemical properties. This compound is of interest in various fields, including organic chemistry and materials science, due to its unique electronic and optical characteristics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenylfluoranthene can be synthesized through several methods. One common approach involves the condensation of phenyl vinyl ketone with methyl fluorene-9-carboxylate, followed by hydrolysis, decarboxylation, reduction, cyclization, and dehydrogenation . Another method includes the crossed Ullmann reaction between 4-iodofluoranthene and 2-bromonitrobenzene, followed by reduction, diazotization, and ring-closure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the scale of production.
Análisis De Reacciones Químicas
Types of Reactions: Phenylfluoranthene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl or fluoranthene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using catalysts such as palladium on carbon.
Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluoranthenequinones, while substitution reactions can produce various phenyl-substituted fluoranthenes .
Aplicaciones Científicas De Investigación
Phenylfluoranthene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: this compound and its derivatives are used in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials
Mecanismo De Acción
The mechanism by which phenylfluoranthene exerts its effects involves interactions with various molecular targets and pathways. Its electronic structure allows it to participate in electron transfer reactions, making it useful in electronic and photonic applications. In biological systems, its mechanism of action may involve binding to specific proteins or DNA, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Phenylfluoranthene can be compared with other similar compounds, such as:
Fluoranthene: Lacks the phenyl group, resulting in different electronic and optical properties.
Benzo[j]fluoranthene: Contains an additional benzene ring, leading to increased molecular size and altered reactivity.
Methylfluoranthene: Substituted with a methyl group instead of a phenyl group, affecting its chemical behavior and applications
This compound’s uniqueness lies in its specific structural features, which confer distinct electronic properties and reactivity patterns, making it valuable for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C22H14 |
|---|---|
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
1-phenylfluoranthene |
InChI |
InChI=1S/C22H14/c1-2-7-15(8-3-1)17-14-13-16-9-6-12-19-18-10-4-5-11-20(18)22(17)21(16)19/h1-14H |
Clave InChI |
ZBZUQRMIUUBVBS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C5=CC=CC(=C53)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3,3-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one](/img/structure/B13794470.png)

![5,9-Methano-1H-1,2,4-triazolo[4,3-a]azepine(9CI)](/img/structure/B13794482.png)

![6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane](/img/structure/B13794487.png)

![2-[3-[(3-Carbamimidoylphenoxy)methyl]-4-(1-carboxy-1-hydroxyethyl)cyclohexyl]-2-hydroxypropanoic acid;3-(cyclohexylmethoxy)benzenecarboximidamide](/img/structure/B13794501.png)




![N-benzyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B13794534.png)
